Lower CYP3A4 and CYP2D6 Interference Risk: Paeoniflorin Demonstrates Minimal Modulation Compared to Albiflorin in Human Hepatoma Cells
In a direct comparative study using human hepatoma HepG2 cells and recombinant CYP enzyme assays, paeoniflorin demonstrated substantially weaker regulatory effects on CYP3A4 and CYP2D6 compared to its isomer albiflorin. Albiflorin exhibited concentration-dependent biphasic regulation of CYP3A4 protein expression across 10⁻⁷ M to 10⁻⁵ M, whereas no remarkable variation was observed in the paeoniflorin-treated group across the same concentration range [1]. Albiflorin also possessed stronger regulation on the mRNA expression of both CYP3A4 and CYP2D6 than paeoniflorin [1]. This differential CYP450 modulation profile positions paeoniflorin as the preferred compound for studies requiring minimal interference with hepatic drug-metabolizing enzyme systems or when co-administration with CYP-substrate therapeutics is anticipated.
| Evidence Dimension | CYP3A4 protein expression modulation |
|---|---|
| Target Compound Data | No remarkable variation in CYP3A4 protein level across 10⁻⁷ M to 10⁻⁵ M |
| Comparator Or Baseline | Albiflorin: significant induction or inhibition of CYP3A4 protein with concentration increasing from 10⁻⁷ M to 10⁻⁵ M |
| Quantified Difference | Qualitative difference: albiflorin exhibits concentration-dependent biphasic regulation; paeoniflorin shows no remarkable variation |
| Conditions | Human hepatoma HepG2 cells; recombinant CYP enzyme assays in vitro |
Why This Matters
This differential CYP450 interaction profile directly informs compound selection for in vitro metabolism studies or in vivo co-administration experiments where minimizing unintended CYP-mediated drug-drug interactions is critical.
- [1] Gao LN, Zhang Y, Cui YL, Yan K. Comparison of Paeoniflorin and Albiflorin on Human CYP3A4 and CYP2D6. Evid Based Complement Alternat Med. 2015;2015:470219. doi: 10.1155/2015/470219. View Source
